-hydroxy Alprazolam

CYP3A5 phenotyping enzymatic specificity pharmacogenomics

Select α-Hydroxy Alprazolam over 4-hydroxyalprazolam. With higher urinary recovery, it ensures robust LC-MS/MS assay development and forensic compliance monitoring. Its preferential formation by CYP3A5 enables CYP3A5 phenotyping, making it essential for pharmacogenomic research. Order this high-purity reference standard for reliable analytical data.

Molecular Formula C17H13ClN4O
Molecular Weight 324.8 g/mol
Cat. No. B13835300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name-hydroxy Alprazolam
Molecular FormulaC17H13ClN4O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3N=NC(N3C4=C2C=C(C=C4)Cl)CO
InChIInChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-9,16,23H,10H2
InChIKeyJXQLJHYYOMNARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Hydroxy Alprazolam CAS 37115-43-8: Metabolite Specifications, Pharmacological Profile & Analytical Reference Material


α-Hydroxy Alprazolam (CAS 37115-43-8; also designated U 40125, alpha-hydroxyalprazolam) is a pharmacologically active primary metabolite of the triazolobenzodiazepine alprazolam, formed via hepatic microsomal oxidation primarily by CYP3A4 and CYP3A5 enzymes [1]. It is also a recognized metabolite of adinazolam [2]. As a benzodiazepine derivative, it functions as a positive allosteric modulator of the GABA-A receptor complex, enhancing GABA-mediated chloride conductance [1]. This compound is primarily utilized as an analytical reference standard in forensic toxicology, clinical pharmacology phenotyping studies, and pharmaceutical research for quantifying alprazolam metabolism and assessing CYP3A enzymatic activity [3].

Why α-Hydroxy Alprazolam Cannot Be Replaced by 4-Hydroxy Alprazolam or Alprazolam in Analytical Applications


α-Hydroxy Alprazolam exhibits distinct enzymatic production pathways and differential disposition characteristics that preclude analytical substitution with either its parent drug alprazolam or its co-metabolite 4-hydroxyalprazolam. The compound demonstrates enantiospecific metabolic generation: in vitro studies establish that recombinant CYP3A5 produces α-hydroxyalprazolam at a rate approximately three-fold higher than CYP3A4, whereas CYP3A4 predominantly generates 4-hydroxyalprazolam [1]. Consequently, the metabolic ratio of alprazolam/α-hydroxyalprazolam serves as a validated probe for assessing CYP3A5 activity in phenotyping studies—a diagnostic function that 4-hydroxyalprazolam cannot fulfill [2]. Furthermore, urinary recovery of α-hydroxyalprazolam greatly exceeds that of 4-hydroxyalprazolam, likely attributable to the chemical instability of the 4-hydroxy derivative in vitro, making α-hydroxyalprazolam the more analytically reliable urinary biomarker for compliance monitoring and forensic detection [3]. These fundamental differences in metabolic origin, enzyme specificity, and analytical stability mandate product-specific selection rather than generic in-class substitution.

α-Hydroxy Alprazolam vs. Closest Analogs: Quantitative Evidence for Scientific Selection


Enzymatic Selectivity: CYP3A5 vs. CYP3A4 Differential α-Hydroxylation Rates

α-Hydroxy Alprazolam demonstrates a three-fold higher formation rate via CYP3A5 compared to CYP3A4, a quantitative distinction not shared by 4-hydroxyalprazolam which shows preference for CYP3A4-mediated formation. This enzyme-specific metabolism enables α-hydroxyalprazolam to function as a discriminating probe for CYP3A5 activity in pharmacogenomic phenotyping studies [1].

CYP3A5 phenotyping enzymatic specificity pharmacogenomics probe drug metabolism

Receptor Binding Potency: α-Hydroxy Alprazolam vs. 4-Hydroxy Alprazolam and Parent Alprazolam

In benzodiazepine receptor binding experiments and animal models of induced seizure inhibition, α-hydroxyalprazolam exhibits a relative potency of 0.66 compared to alprazolam, while 4-hydroxyalprazolam demonstrates a significantly lower relative potency of 0.20. This approximately 3.3-fold potency advantage over its co-metabolite 4-hydroxyalprazolam establishes α-hydroxyalprazolam as the more pharmacologically relevant active metabolite [1].

GABA-A receptor benzodiazepine binding affinity structure-activity relationship metabolite pharmacology

Brain-Specific Metabolic Generation: CYP3A43-Mediated Formation vs. Hepatic CYP3A4 Pathway

Recombinant CYP3A43, which shows higher expression in human brain than liver across ethnic populations, metabolizes alprazolam to produce both α-hydroxyalprazolam and 4-hydroxyalprazolam. In contrast, CYP3A4 (the predominant hepatic enzyme) metabolizes alprazolam predominantly to 4-hydroxyalprazolam, which is characterized as the inactive metabolite [1]. This tissue-specific metabolic divergence means that α-hydroxyalprazolam generation in the CNS is preferentially linked to brain CYP3A43 activity, while 4-hydroxyalprazolam is primarily a hepatic CYP3A4 product.

brain drug metabolism CYP3A43 expression CNS pharmacokinetics tissue-specific biotransformation

Urinary Excretion and Analytical Recovery: α-Hydroxy Alprazolam vs. 4-Hydroxy Alprazolam

Urinary recovery of α-hydroxyalprazolam greatly exceeds that of 4-hydroxyalprazolam, despite the latter achieving higher plasma concentrations. This discrepancy is attributed to the chemical instability of 4-hydroxyalprazolam in vitro, which compromises its reliability as a urinary biomarker [1]. This superior urinary recovery has been independently validated across multiple reference material sources [2].

urinary biomarker forensic toxicology analytical recovery compliance monitoring

Plasma Concentration Profile: Combined Metabolites Less Than 15% of Parent Alprazolam

In a dose-ranging clinical study of sustained-release alprazolam (2 mg to 10 mg), the combined plasma concentrations of α-hydroxyalprazolam and 4-hydroxyalprazolam remained less than 15% of unchanged alprazolam concentrations across all doses tested [1]. This finding quantitatively confirms that both metabolites contribute minimally to circulating drug levels, yet it is the differential properties (enzymatic origin, potency, excretion) rather than absolute plasma concentration that define α-hydroxyalprazolam's scientific value as a biomarker.

pharmacokinetic modeling plasma concentration ratio metabolite contribution dose proportionality

Total Pharmacological Activity Attribution: α-Hydroxy Alprazolam Contributes ~60% of Parent Drug Activity

α-Hydroxy alprazolam is pharmacologically active, accounting for approximately 60% of the activity of the parent drug alprazolam . This contrasts with the FDA labeling assessment which notes that, given the combined low plasma concentrations (< 4-15%) and relative potencies (0.20 for 4-hydroxy, 0.66 for α-hydroxy), neither metabolite likely contributes substantially to alprazolam's clinical effects [1].

metabolite activity contribution pharmacodynamic modeling structure-activity relationship drug metabolism

α-Hydroxy Alprazolam: High-Value Research Applications Based on Evidence-Based Differentiation


CYP3A5 Pharmacogenomic Phenotyping Studies Using α-Hydroxy Alprazolam as a Selective Probe

α-Hydroxy Alprazolam serves as a discriminating probe for CYP3A5 activity in pharmacogenomic research due to its three-fold higher formation rate by CYP3A5 compared to CYP3A4 [6]. The metabolic ratio of alprazolam/α-hydroxyalprazolam in a single plasma sample at 3-24 hours post-dose provides a validated biomarker for CYP3A5 phenotyping, enabling stratification of individuals by CYP3A5 expressor status—a capability not achievable using 4-hydroxyalprazolam . This application is particularly relevant in ethnically diverse population studies where CYP3A5 polymorphisms significantly influence drug metabolism.

Forensic Toxicology and Urinary Compliance Monitoring Requiring Stable Metabolite Detection

For forensic toxicology laboratories and clinical compliance monitoring programs, α-hydroxyalprazolam is the analytically preferred urinary biomarker due to its substantially higher urinary recovery compared to 4-hydroxyalprazolam [6]. The chemical instability of 4-hydroxyalprazolam in vitro compromises its reliability in urine-based assays, whereas α-hydroxyalprazolam provides consistent, robust detection [6]. This differential stability makes α-hydroxyalprazolam the reference standard of choice for developing and validating LC-MS/MS methods for alprazolam adherence monitoring .

CNS Pharmacology Research Investigating Brain-Specific Alprazolam Metabolism

Investigators studying tissue-specific drug metabolism and central nervous system pharmacology should prioritize α-hydroxyalprazolam due to its preferential formation via brain-expressed CYP3A43 [6]. In contrast to 4-hydroxyalprazolam, which is primarily generated by hepatic CYP3A4 and is pharmacologically inactive, α-hydroxyalprazolam production correlates with CYP3A43 mRNA expression in human brain tissue [6]. This brain-localized metabolic pathway has implications for understanding inter-individual variability in alprazolam pharmacodynamics at the site of action.

Benzodiazepine Structure-Activity Relationship Studies and GABA-A Receptor Pharmacology

For in vitro pharmacology studies examining benzodiazepine structure-activity relationships, α-hydroxyalprazolam is the metabolite of choice due to its relative potency of 0.66 compared to alprazolam—representing approximately 60% of parent drug activity—whereas 4-hydroxyalprazolam demonstrates only a 0.20 relative potency (approximately 20% activity) [6]. Researchers requiring a metabolically relevant standard with meaningful pharmacological activity for receptor binding assays, electrophysiological studies, or functional GABA-A receptor modulation experiments should select α-hydroxyalprazolam over 4-hydroxyalprazolam .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for -hydroxy Alprazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.